molecular formula C15H24 B14327821 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene CAS No. 111823-73-5

1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene

Cat. No.: B14327821
CAS No.: 111823-73-5
M. Wt: 204.35 g/mol
InChI Key: ONZCHKZCMRYKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of cyclopropanation reactions, where a precursor molecule undergoes a series of transformations to form the desired cyclopropane ring structure .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as essential oils of certain plants. The extraction process typically includes distillation and purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene has several scientific research applications:

    Chemistry: It is used as a model compound for studying sesquiterpenoid chemistry and reaction mechanisms.

    Biology: The compound’s antimicrobial properties make it a subject of interest in biological studies.

    Medicine: Its potential antioxidant activity is being explored for therapeutic applications.

    Industry: It is used in the fragrance industry due to its pleasant odor

Mechanism of Action

The mechanism of action of 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage .

Properties

CAS No.

111823-73-5

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

1,1,7-trimethyl-4-methylidene-1b,2,3,5,6,6a,7,7a-octahydro-1aH-cyclopropa[a]azulene

InChI

InChI=1S/C15H24/c1-9-5-7-11-10(2)13-14(15(13,3)4)12(11)8-6-9/h10-14H,1,5-8H2,2-4H3

InChI Key

ONZCHKZCMRYKHV-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(=C)CCC2C3C1C3(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.